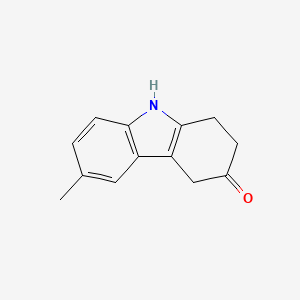

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

Description

Properties

IUPAC Name |

6-methyl-1,2,4,9-tetrahydrocarbazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-8-2-4-12-10(6-8)11-7-9(15)3-5-13(11)14-12/h2,4,6,14H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHXFGFDYFXNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CC(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with an oxidizing agent to form the desired carbazole derivative. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the carbazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that compounds related to 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one exhibit promising anticancer properties. Studies have shown that derivatives of carbazole structures can inhibit the growth of various cancer cell lines. For instance, one study reported the synthesis of carbazole derivatives that demonstrated significant activity against human colorectal adenocarcinoma cell lines with IC50 values ranging from 3.3 µM to 9.6 µM .

1.2 Neuroprotective Effects

The neuroprotective potential of tetrahydrocarbazole derivatives has been explored in the context of neurodegenerative diseases. Compounds with similar structures have been evaluated for their ability to inhibit prion propagation and protect neuronal cells from apoptosis. The dual functionality of the carbazole and naphthamide components may enhance interactions with biological targets such as enzymes and receptors involved in neuroprotection.

1.3 Antimycobacterial Activity

this compound has also been investigated for its antimycobacterial properties. Compounds derived from tetrahydrocarbazole structures have shown efficacy against Mycobacterium tuberculosis, suggesting potential applications in developing new anti-tuberculosis drugs .

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of carbazole derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED materials can enhance their efficiency and stability due to its favorable charge transport characteristics .

2.2 Conductive Polymers

In materials science, the compound can serve as a building block for synthesizing conductive polymers. These polymers are essential in various applications including flexible electronics and sensors due to their excellent electrical conductivity and mechanical flexibility.

Synthetic Chemistry Applications

3.1 Chemical Synthesis Precursor

this compound can act as a precursor for synthesizing other complex organic molecules. Its structural features allow it to participate in various chemical reactions such as oxidation and reduction processes that can yield a range of functionalized derivatives useful in pharmaceutical chemistry .

3.2 Reaction Conditions and Optimization

The synthesis of this compound typically involves optimizing reaction conditions to maximize yield and purity. Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Understanding these reaction pathways is crucial for developing efficient synthetic routes.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

*Estimated values based on substituent contributions.

Key Observations:

- Substituent Impact on Lipophilicity : The methyl group in the 6-methyl derivative increases logP by ~0.7 compared to the unsubstituted parent compound (logP = 2.12). The ethyl group further elevates logP (3.15), while the methoxy group reduces it (1.98) due to increased polarity .

- Biological Activity : The 6-methyl derivative’s anticancer activity is linked to its ability to disrupt protein-protein interactions in cancer signaling pathways . The unsubstituted carbazol-1-one exhibits broader antibiotic and anti-inflammatory effects, likely due to reduced steric hindrance at the 6-position .

Pharmacological Potential

- Anticancer Activity : The 6-methyl derivative’s specificity for YAP1/TAZ highlights the role of alkyl substituents in targeting hydrophobic binding pockets .

- Antimicrobial Activity : Unsubstituted carbazol-1-one derivatives show broader-spectrum activity, possibly due to enhanced membrane permeability .

Biological Activity

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one is a heterocyclic compound derived from carbazole, notable for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by recent research findings and case studies.

The molecular formula of this compound is C13H13NO. The compound features a methyl group at the 6-position and a ketone group at the 3-position. These functional groups influence its reactivity and biological interactions.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer effects. A study demonstrated that a derivative of this compound, DMPCA (N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine), inhibits bladder cancer progression by suppressing the YAP1/TAZ signaling pathway. This pathway is crucial in regulating cell proliferation and survival in cancer cells .

Table 1: Anticancer Activity of DMPCA

| Study | Cancer Type | Mechanism | Result |

|---|---|---|---|

| Shiraishi et al. (2022) | Bladder Cancer | YAP1/TAZ suppression | Inhibits cell viability in vitro and in vivo |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It is reported to exhibit activity against various bacterial strains. The exact mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can interact with receptors to alter signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Bladder Cancer

In a controlled study involving mouse xenografts, DMPCA demonstrated potent anti-tumor effects by inducing phosphorylation of LATS1 and inhibiting YAP1/TAZ activity. This suggests a promising therapeutic avenue for treating bladder cancer with targeted agents derived from this compound .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated that it effectively inhibited growth at low concentrations, demonstrating potential as an alternative treatment for resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one, and how are intermediates purified?

- Methodology : The compound is synthesized via cyclization of hydrazone derivatives. For example, refluxing 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone in acetic acid and hydrochloric acid yields the carbazole core after purification via silica gel chromatography (eluent: petroleum ether-ethyl acetate mixtures) . Alternative routes involve Lawesson’s reagent for thione derivatives, requiring reflux in pyridine followed by neutralization and recrystallization from ethanol .

- Key Considerations : Monitor reaction progress via TLC; optimize recrystallization solvents (e.g., ethanol) for high-purity yields.

Q. How is the compound characterized spectroscopically, and what structural insights are derived?

- Methodology :

- NMR : Analyze proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~6.8–7.2 ppm) .

- XRD : Resolve non-planar carbazole units (dihedral angles: 0.71°–1.69° between benzene and pyrrole rings) and disordered cyclohexene conformations .

- FTIR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and hydrogen bonding (N–H···S/O interactions) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatives of this carbazole scaffold?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclization reactions .

- Reaction Path Search : Apply quantum mechanics/molecular mechanics (QM/MM) to screen solvents (e.g., pyridine vs. dichloromethane) and catalysts (e.g., Lawesson’s reagent) .

- Data-Driven Workflows : Integrate AI platforms (e.g., COMSOL Multiphysics) to simulate reaction kinetics and automate parameter adjustments .

Q. How can conflicting structural data (e.g., disordered atoms vs. planar carbazole units) be resolved in crystallographic studies?

- Methodology :

- Refinement Protocols : For disordered atoms (e.g., C2A, C3A, C4A in cyclohexene rings), apply damping factors (e.g.,

damp 2σ 15) to stabilize hydrogen atom positions during refinement . - Comparative Analysis : Cross-validate XRD data with NMR/IR to confirm non-planarity. For example, XRD dihedral angles >1° correlate with NMR coupling constants indicating restricted rotation .

Q. What strategies are effective for designing multi-step syntheses of bioactive carbazole derivatives?

- Methodology :

- Atom-Economic Processes : Combine Claisen rearrangement, olefin metathesis, and Diels-Alder reactions to build fused carbazole nuclei .

- Functional Group Compatibility : Protect carbonyl groups during hydrazone formation (e.g., using acetic anhydride) to prevent side reactions .

- Biological Activity Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with high binding affinity to target enzymes (e.g., kinases) .

Data Contradiction Analysis

Q. How do discrepancies in reported yields (e.g., 67% vs. 72%) arise during carbazole synthesis, and how can they be mitigated?

- Root Causes :

- Reagent Purity : Impurities in Lawesson’s reagent reduce thiolation efficiency .

- Solvent Effects : Pyridine’s basicity may deprotonate intermediates, altering reaction pathways .

- Mitigation :

- Standardize reagent sources (e.g., ≥98% purity).

- Optimize solvent ratios (e.g., pyridine:water) via Design of Experiments (DoE) factorial designs .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.